
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL is a chiral organic compound with a unique structure that includes a cyclopropyl ring and a phenylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a phenylthio group.
Chiral Synthesis: The chiral center can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用机制
The mechanism of action of (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in binding to these targets, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Penten-2-ol: A structurally related compound with a similar backbone but lacking the phenylthio and cyclopropyl groups.
(Z)-pent-3-en-2-ol: Another related compound with a different stereochemistry and functional groups.
Uniqueness
(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL is unique due to its combination of a chiral center, a cyclopropyl ring, and a phenylthio group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique features.
属性
分子式 |
C15H20OS |
|---|---|
分子量 |
248.4 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-(1-phenylsulfanylcyclopropyl)pent-3-en-2-ol |
InChI |
InChI=1S/C15H20OS/c1-12(2)11-14(3,16)15(9-10-15)17-13-7-5-4-6-8-13/h4-8,11,16H,9-10H2,1-3H3/t14-/m0/s1 |
InChI 键 |
GFXPTCSQXATLMX-AWEZNQCLSA-N |
手性 SMILES |
CC(=C[C@@](C)(C1(CC1)SC2=CC=CC=C2)O)C |
规范 SMILES |
CC(=CC(C)(C1(CC1)SC2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


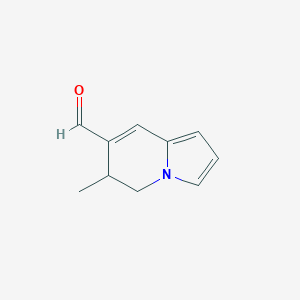
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
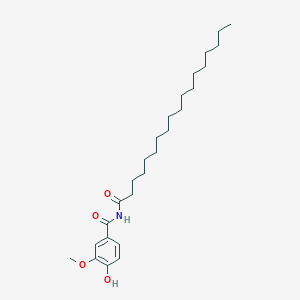
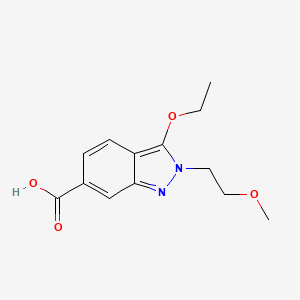
![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
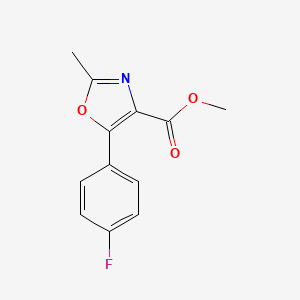

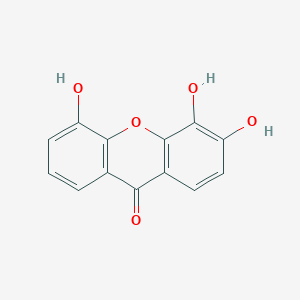
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)
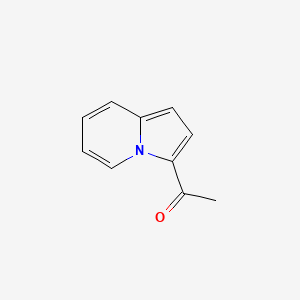
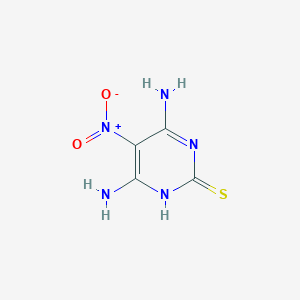
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)
